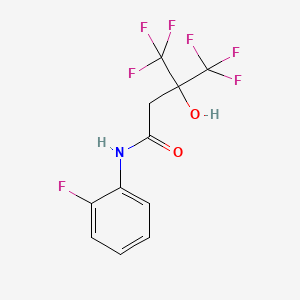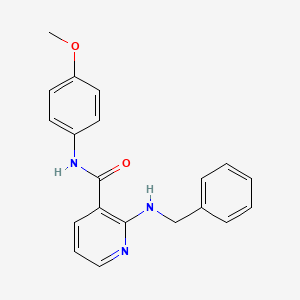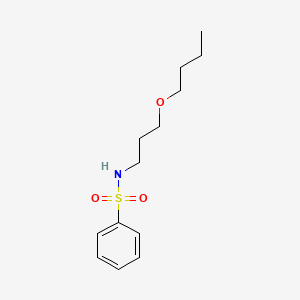
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide
Descripción general
Descripción
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a member of the class of compounds known as fatty acid amides and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of TFB is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. Specifically, TFB has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, TFB increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
TFB has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to modulate the endocannabinoid system, TFB has been shown to have anti-inflammatory properties. This has potential implications for the treatment of inflammatory conditions such as arthritis and multiple sclerosis. TFB has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFB in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the effects of increased endocannabinoid levels without the confounding effects of other compounds. However, one limitation of using TFB is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Direcciones Futuras
There are several potential future directions for TFB research. One area of interest is the development of more potent FAAH inhibitors based on the TFB structure. This could lead to the development of more effective treatments for conditions such as chronic pain and anxiety. Another area of research is the exploration of TFB's anti-inflammatory properties and its potential for the treatment of inflammatory conditions. Finally, there is interest in studying the long-term effects of TFB use and its potential for addiction or dependence.
Aplicaciones Científicas De Investigación
TFB has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a range of physiological processes, including pain sensation, mood regulation, and appetite. TFB has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of these signaling molecules in the body. This has potential implications for the treatment of chronic pain, anxiety, and other conditions.
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-(2-fluorophenyl)-3-hydroxy-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F7NO2/c12-6-3-1-2-4-7(6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKMBZQGWWVUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4712093.png)

![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712104.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4712139.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B4712141.png)
![2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4712145.png)
![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4712153.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4712173.png)
![3-{2-[(4-chlorophenyl)thio]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4712174.png)
![ethyl [4-(2,3-dimethylphenyl)-1-piperazinyl]acetate](/img/structure/B4712178.png)

![N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4712183.png)
![3-butoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4712190.png)
![methyl 3-{[3-(2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B4712198.png)